![molecular formula C19H26N2O2 B2427118 N-[(1S)-1-(4-Ethylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361599-81-5](/img/structure/B2427118.png)
N-[(1S)-1-(4-Ethylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1S)-1-(4-Ethylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as SA4503 and has been studied extensively for its effects on the central nervous system. In
科学的研究の応用
SA4503 has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and drug addiction. SA4503 has been shown to have neuroprotective effects and can protect against neuronal damage caused by oxidative stress. Additionally, SA4503 has been shown to enhance cognitive function and memory in animal models.
作用機序
SA4503 acts as a selective sigma-1 receptor agonist, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling, neurotransmitter release, and mitochondrial function. By activating the sigma-1 receptor, SA4503 can modulate these cellular processes and promote neuroprotection and cognitive enhancement.
Biochemical and Physiological Effects:
SA4503 has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of neurotransmitter release, and the promotion of mitochondrial function. Additionally, SA4503 can promote neuroprotection by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of SA4503 is its high purity, which allows for accurate and reproducible results in scientific research. Additionally, SA4503 has been shown to have low toxicity and minimal side effects, making it suitable for use in animal models. However, one limitation of SA4503 is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for SA4503 research, including the development of novel sigma-1 receptor agonists with improved pharmacokinetic properties and the investigation of SA4503's potential therapeutic applications in other neurological disorders, such as multiple sclerosis and stroke. Additionally, further research is needed to fully understand the mechanism of action of SA4503 and its effects on various cellular processes in the brain.
Conclusion:
In conclusion, SA4503 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of various neurological disorders. SA4503 acts as a selective sigma-1 receptor agonist and has been shown to have neuroprotective effects, enhance cognitive function, and modulate various cellular processes in the brain. While SA4503 has several advantages for use in scientific research, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
SA4503 is synthesized using a multi-step process that involves the reaction of piperidine with 4-ethylphenylacetonitrile. The resulting intermediate is then reacted with propionic anhydride to form the final product, SA4503. This synthesis method has been optimized to produce high yields of SA4503 with high purity, making it suitable for use in scientific research.
特性
IUPAC Name |
N-[(1S)-1-(4-ethylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-4-15-6-8-16(9-7-15)14(3)20-19(23)17-10-12-21(13-11-17)18(22)5-2/h5-9,14,17H,2,4,10-13H2,1,3H3,(H,20,23)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWFQXTWCHKOSH-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@H](C)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

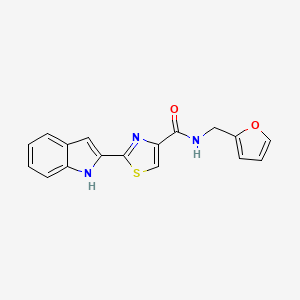
![7-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2427036.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2427037.png)
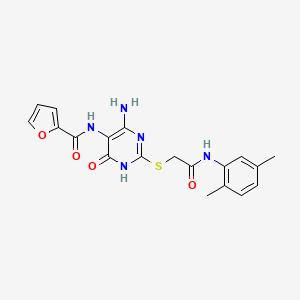
![{7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2427041.png)
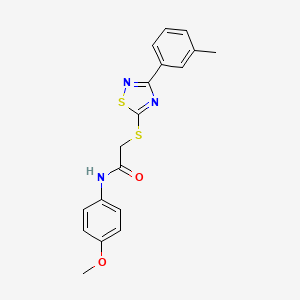

![N-(4-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2427048.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-fluorobenzamide](/img/structure/B2427049.png)
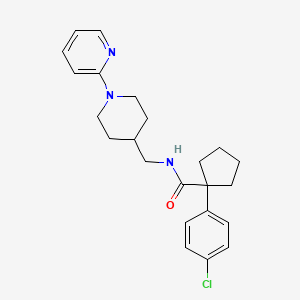
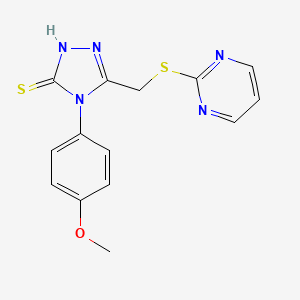
![7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline](/img/structure/B2427053.png)
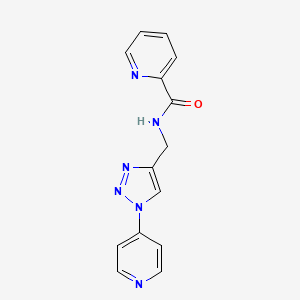
![2-(4-chlorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2427056.png)